molecular formula C6H15ClN2O B12874854 (R)-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride

(R)-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B12874854
M. Wt: 166.65 g/mol
InChI Key: JKYNOYRCWITGKL-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes purification steps such as crystallization and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, amines, and oxides, depending on the type of reaction and reagents used .

Scientific Research Applications

®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:

Uniqueness

®-1-(2-Aminoethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(3R)-1-(2-aminoethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5,7H2;1H/t6-;/m1./s1

InChI Key

JKYNOYRCWITGKL-FYZOBXCZSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CCN.Cl

Canonical SMILES

C1CN(CC1O)CCN.Cl

Origin of Product

United States

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